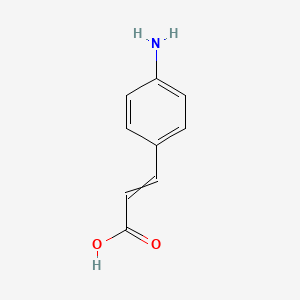

4-Aminocinnamic acid

Description

Historical Context of Cinnamic Acid Derivatives in Scientific Inquiry

Cinnamic acid, the parent compound of 4-aminocinnamic acid, is a phenolic acid found naturally in plants, notably Cinnamomum zeylanicum. researchgate.net Cinnamic acid derivatives have a long history in scientific inquiry, primarily due to their diverse biological activities and relatively simple structure. researchgate.netmdpi.com Historically, these compounds have been investigated for their potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects. researchgate.netmdpi.comlookchem.com The versatile nature of the cinnamic acid scaffold has inspired the design of numerous synthetic and semi-synthetic compounds for various applications over several decades. nih.gov

Significance of Amino Substitution in Cinnamic Acid Core for Research Applications

The introduction of an amino group onto the cinnamic acid core, particularly at the para position as in this compound, significantly influences its chemical and physical properties. The electron-donating nature of the amino group impacts the electronic distribution across the conjugated system of the cinnamic acid structure. mdpi.com This modification can lead to altered spectroscopic properties, such as fluorescence behavior, and influence the compound's reactivity in organic synthesis. mdpi.com The presence of the amino group also provides a reactive site for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties for specific research applications. lookchem.com Furthermore, the incorporation of amino acids or amino groups into cinnamic acid derivatives has been shown to enhance properties like solubility and potentially improve selectivity in biological contexts. researchgate.net

Overview of Key Research Domains Involving this compound

This compound is utilized in several key research domains. Its application as a building block in organic synthesis is notable, particularly for creating biologically active compounds. lookchem.com Researchers are exploring its potential in the development of new materials, such as high-performance polymers. researchgate.netacs.org The compound and its derivatives are also being investigated for their biological activities, including potential antimicrobial properties. lookchem.comfrontiersin.orgx-mol.netnih.gov Additionally, this compound is being studied in the context of developing bio-based materials and exploring novel synthetic routes utilizing microbial processes. researchgate.netresearchgate.netresearchmap.jpnih.gov

Detailed Research Findings

Research involving this compound spans several areas, highlighting its versatility as a subject of academic investigation.

In the field of materials science, this compound has been used in the development of bio-based polyimides. Polyimides synthesized from photodimers of this compound derived from microorganisms have demonstrated high thermal resistance, with 10% weight loss temperatures exceeding 425 °C. acs.org These materials also exhibit high transparency. researchgate.net The photodimerization of this compound yields diaminotruxillic acid, which can then be used to synthesize polyimides and polyamides with notable heat resistance and transparency. researchgate.net The photoreactivity of this compound in the solid state, specifically [2+2] photodimerization, has been investigated, showing that it can occur in certain salt forms. acs.org

This compound also plays a role in the synthesis of novel materials with potential functional properties. For instance, it has been grafted onto cellulose (B213188) fibers to impart antibacterial properties. x-mol.netresearchgate.net This modification, achieved through a Schiff base reaction, resulted in materials exhibiting excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, maintaining high inhibition ratios over time. x-mol.net The incorporation of this compound into coordination compounds with metal ions like zinc(II) is another area of research, with studies exploring the resulting structures and their potential antimicrobial activity. frontiersin.orgnih.gov These studies have shown the formation of different coordination polymers and metal-organic frameworks (MOFs) depending on the reaction conditions. frontiersin.orgnih.gov

Furthermore, this compound is being explored as a building block for bio-based polyamides. nih.govacs.org Research has shown that this compound can be converted to 4-aminohydrocinnamic acid through microbial catalysts, and this derivative can be polycondensed to form polyamides with high thermal properties. nih.gov These polyamides exhibit high thermal stability, indicated by a 10% weight loss temperature of 394 °C and a glass transition temperature of 240 °C. nih.gov

The synthesis of this compound itself is also a subject of academic research, with investigations into efficient and environmentally friendly methods, including those utilizing microbial processes. researchmap.jpgoogle.com

The spectroscopic properties of aminocinnamic acids, including this compound, are also studied, particularly how the amino group influences fluorescence quantum yield in different solvents. mdpi.com

Here is a table summarizing some key research findings related to this compound:

| Research Area | Key Finding | Relevant Citations |

| Materials Science | Used to synthesize bio-based polyimides with high thermal resistance (>425 °C) and transparency. | researchgate.netacs.org |

| Materials Science | Solid-state [2+2] photodimerization observed in certain salt forms. | acs.org |

| Functional Materials | Grafted onto cellulose fibers to create materials with long-term antibacterial activity against S. aureus and E. coli. | x-mol.netresearchgate.net |

| Coordination Chemistry | Forms coordination compounds and MOFs with metal ions like zinc(II), exhibiting antimicrobial properties. | frontiersin.orgnih.gov |

| Polymer Science | Converted to 4-aminohydrocinnamic acid and polymerized into polyamides with high thermal stability. | nih.gov |

| Synthesis | Explored in microbial production methods. | researchmap.jpgoogle.com |

| Spectroscopy | Amino group influences fluorescence properties. | mdpi.com |

Compound Information

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLPMPPNHIACPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024471 | |

| Record name | 3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-18-2 | |

| Record name | 3-(4-Aminophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Biosynthetic Pathways and Microbial Production of 4-Aminocinnamic Acid

Microbial fermentation offers a renewable and potentially sustainable route for producing this compound. fao.orgx-mol.netnih.gov Recombinant microorganisms, primarily Escherichia coli, have been engineered to convert readily available carbon sources into 4-ACA. fao.orgx-mol.netnih.govresearchgate.net

Microbial Conversion from 4-Aminophenylalanine

A key biosynthetic route involves the microbial conversion of 4-aminophenylalanine (4-APhe) to this compound. fao.orgnih.govgoogle.com This conversion is typically catalyzed by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). fao.orggoogle.comnih.gov Engineered E. coli strains expressing PAL, such as those from the yeast Rhodotorula glutinis, have demonstrated the ability to perform this bioconversion. fao.orggoogle.com Research has focused on optimizing these microbial processes to enhance the yield and efficiency of 4-APhe production from glucose, often involving the introduction of gene clusters like papABC from Pseudomonas fluorescens which are involved in 4-APhe synthesis from chorismate. fao.orgx-mol.netnih.govresearchgate.net

Data from microbial conversion of 4-APhe to 4-ACA:

| Microorganism | Enzyme Source | Substrate | Product | Conversion Rate (g L⁻¹ OD₆₀₀⁻¹) |

| Escherichia coli | Rhodotorula glutinis PAL | 4-APhe | 4-ACA | 0.65 fao.orgx-mol.netresearchgate.net |

Studies have shown that optimizing reaction conditions, such as pH, can significantly impact the efficiency of this enzymatic conversion. For instance, resting cell reactions with Rhodotorula glutinis PAL-producing E. coli showed increased this compound production at pH 8 and 9 compared to pH 7. google.com

Derivation from Glucose Fermentation

This compound can be derived from glucose fermentation through engineered microbial pathways. fao.orgx-mol.netnih.govresearchgate.net This process often involves a multi-step pathway where glucose is first converted to 4-aminophenylalanine, which is then subsequently converted to this compound by enzymes like phenylalanine ammonia lyase. fao.orgnih.govresearchgate.netgoogle.com Recombinant Escherichia coli strains have been developed to ferment glucose and produce 4-ACA, highlighting its potential as a biomass-derived monomer. fao.orgx-mol.netnih.govresearchgate.net Optimized fermentation processes have resulted in the production of 4-ACA directly from glucose. fao.orgx-mol.netresearchgate.net

Data from 4-ACA production from glucose fermentation:

| Microorganism | Starting Material | Final 4-ACA Concentration (g L⁻¹) | Reference |

| Escherichia coli | Glucose | 4.1 | fao.orgx-mol.netresearchgate.net |

This microbial fermentation platform provides a route for synthesizing aromatic amines like this compound from renewable resources, offering an alternative to petroleum-based production. nih.gov

Chemical Synthesis Strategies for this compound

Chemical synthesis provides alternative routes to this compound, complementing the biological approaches.

Conventional Synthetic Routes

While specific detailed conventional synthetic routes for this compound were not extensively detailed in the search results, general information suggests that it can be synthesized through various organic chemistry methods. guidechem.comlookchem.com this compound is utilized as a building block in organic synthesis for the production of various compounds, including those with potential pharmacological activities. guidechem.comlookchem.com Conventional methods often involve reactions characteristic of introducing an amino group onto a cinnamic acid structure or modifying a precursor molecule. One patent describes a method for producing this compound from 4-nitrophenylalanine, involving the conversion of 4-nitrophenylalanine to 4-nitrocinnamic acid, followed by the conversion of 4-nitrocinnamic acid to this compound. google.com This method can utilize biological or chemical techniques for the conversion steps. google.com

Microwave-Assisted Synthesis Approaches for Derivatives

Microwave-assisted synthesis has been explored for the efficient preparation of cinnamic acid derivatives. nih.govbeilstein-journals.orgresearchgate.netnih.gov While the search results specifically mention the microwave-assisted synthesis of (E)-2-hydroxy-α-aminocinnamic acid derivatives, which are analogous to natural products, this highlights the application of microwave technology in synthesizing related aminocinnamic acid structures. nih.govresearchgate.netdntb.gov.ua Microwave-assisted methods can offer advantages such as reduced reaction times and improved yields compared to conventional heating methods in the synthesis of organic compounds. nih.gov The synthesis of these derivatives often involves the microwave-assisted acid hydrolysis of precursor compounds. nih.gov

Purification and Isolation Techniques in Academic Synthesis

Purification and isolation are crucial steps in obtaining high-purity this compound from synthesis mixtures, whether from biological fermentation or chemical routes. In the context of microbial production, this compound has been purified from fermentation broth as a hydrochloric acid salt. fao.orgx-mol.netresearchgate.net This suggests techniques involving salt formation and subsequent isolation, such as precipitation and filtration.

For academic synthesis and research purposes, recrystallization is a common technique used to purify organic compounds like this compound. frontiersin.org Recrystallization involves dissolving the crude product in a suitable solvent and then allowing it to crystallize, leaving impurities in the solution. frontiersin.org High-performance liquid chromatography (HPLC) is an analytical technique used to quantify and assess the purity of this compound in reaction mixtures and during purification steps. google.com Studies have reported achieving purities of ≥90% for this compound after purification steps. google.com

Derivatization and Analog Development

Photodimerization Processes of 4-Aminocinnamic Acid Derivatives

Cinnamic acid derivatives, including this compound, undergo [2+2] cycloaddition reactions upon UV irradiation, leading to the formation of cyclobutane (B1203170) dimers known as cinnamoyl photodimers. These photodimers possess rigid structures, unique bending angles, chirality, and photodegradable cyclobutane rings, making them potential monomers for high-performance and functional polymers. jaist.ac.jp

Solid-State Photodimerization Mechanisms

Solid-state photodimerization of cinnamic acid derivatives is influenced by the molecular arrangement within the crystal lattice, following the topochemical principle. jaist.ac.jp In the case of this compound derivatives, particularly their salts, the reaction can proceed in a "single-crystal-to-single-crystal" (SCSC) fashion, where the crystalline structure is maintained during the dimerization process. researchgate.netacs.org This mechanism has been investigated using techniques like X-ray diffraction and Raman spectroscopy to understand the changes in crystal lattice vibrations during the reaction. researchgate.net While parent this compound and some salts like the perchlorate (B79767) ([1H]ClO4) are photoinert in the solid state, others like the hydrogen sulfate (B86663) ([1H]HSO4) undergo partial SCSC [2+2] photodimerization upon irradiation of single crystals. acs.org The outcome of the photodimerization can be influenced by the crystal size, with macrocrystals and microcrystalline powder of the same salt showing different behaviors. acs.org

Selective Synthesis of Photodimer Isomers (e.g., α, β, δ-types)

The selective synthesis of specific photodimer isomers, such as the α-, β-, and δ-types, can be achieved by controlling the molecular arrangements in the crystal lattice of this compound derivatives. jaist.ac.jp For instance, the selective synthesis of β- and δ-type photodimers has been reported using modified 4-nitrocinnamic acid derivatives, such as methyl 4-nitrocinnamate and N-hydroxysuccinimide 4-nitrocinnamate, respectively, via solid-state photodimerization. jaist.ac.jp To synthesize α-type 4-aminocinnamoyl photodimers (αATA-Me), this compound hydrochloride (4ACA-HCl) has been used, leveraging its parallel arrangement where the phenyl head is contiguous to the carboxylic acid tail. researchgate.net Selective synthesis of truxinic acid esters can also be achieved using 4-nitrocinnamic acid esters due to their parallel arrangement. researchgate.net

Structural Characterization of Photodimers (e.g., Bending Angles)

Cinnamoyl photodimers, including those derived from this compound, possess distinct structural characteristics. jaist.ac.jp Density functional theory (DFT) calculations have been employed to reveal the unique bending angles of specific photodimer isomers. For example, β- and δ-type photodimers have been shown to possess bending angles of 70° and 101°, respectively. jaist.ac.jp These unique bending structures are particularly relevant for the synthesis of soluble polyimides. acs.org The rigid structure, including the benzene (B151609) and cyclobutane rings, contributes to improved thermal and mechanical properties when these dimers are used as monomers in polymers. jaist.ac.jp

Synthesis of Amine-Functionalized Cinnamic Acid Derivatives

The amine group of this compound provides a site for further functionalization, leading to the synthesis of various derivatives with tailored properties.

N-Dansyl-4-aminocinnamic Acid Synthesis

N-Dansyl-4-aminocinnamic acid, a fluorescent derivative, can be synthesized from this compound. A reported method involves the reaction of dansyl chloride with this compound in dry pyridine (B92270) at 60°C for 24 hours. nih.govtandfonline.com The reaction mixture is then diluted and extracted, followed by crystallization from methanol (B129727)/H2O to yield the product. nih.govtandfonline.com Characterization techniques such as 1H NMR spectroscopy and mass spectrometry (m/z observed: 397.1) have been used to confirm the structure of N-dansyl-4-aminocinnamic acid. nih.govtandfonline.com

Quaternization for Multifunctional Monomer Development (e.g., Q4-ATA)

Quaternization of this compound derivatives is a strategy for developing multifunctional monomers, particularly for the synthesis of cationic polymers. A notable example is the synthesis of 4,4'-di(trimethylamino)-α-truxillic acid (Q4-ATA), a quaternary derivative of the this compound photodimer (specifically, 4,4'-diamino-α-truxillic acid). acs.orgresearchgate.netpolyacs.org Q4-ATA has been synthesized by the quaternization of 4ACA and subsequently used as a monomer for the synthesis of cationic biopolyamides. acs.orgresearchgate.net These biopolyamides exhibit properties such as solubility in aprotic solvents and high thermal stability. acs.orgresearchgate.net The successful synthesis of Q4-ATA has been confirmed by techniques like 1H NMR and ESI-MS. polyacs.org Polymers derived from Q4-ATA have demonstrated anion-exchange ability, showing potential for applications in water treatment, such as the removal of iodide ions. acs.orgresearchgate.net

Formation of Schiff's Base Compounds and Metal Complexes

Schiff bases, also known as imines or azomethines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone, resulting in a carbon-nitrogen double bond (C=N) chemsociety.org.ngajchem-a.comchemmethod.com. The presence of the primary amine group in this compound allows it to undergo this reaction with appropriate carbonyl compounds, leading to the formation of this compound-derived Schiff bases.

Schiff bases are significant in coordination chemistry due to their ability to act as ligands and form complexes with metal ions ajchem-a.comchemmethod.comresearchgate.netjocpr.com. The imine nitrogen atom, along with other potential donor atoms present in the Schiff base structure (such as oxygen atoms from the carboxylic acid or hydroxyl groups if present in the carbonyl reactant), can coordinate with metal centers ajchem-a.comchemmethod.comjocpr.commdpi.com. The resulting metal complexes often exhibit enhanced or novel properties compared to the free Schiff bases or metal ions alone jocpr.comresearchgate.net.

Research has explored the synthesis and characterization of Schiff bases derived from various amino acids and aromatic amines, and their subsequent complexation with transition and other metal ions like Cu(II), Ni(II), Co(II), Zn(II), Fe(III), Cr(III), Sn(IV), La(III), Gd(III), Nd(III), Sm(III), Dy(III), and Ag(I) chemsociety.org.ngajchem-a.comchemmethod.comjocpr.commdpi.comresearchgate.netimist.maresearchgate.netresearchgate.net. These studies often involve spectroscopic techniques such as UV-Vis, FT-IR, and NMR to confirm the formation of the Schiff base and characterize the structure and coordination environment of the metal complexes chemsociety.org.ngajchem-a.comchemmethod.comjocpr.commdpi.comimist.maresearchgate.netunsri.ac.id. For instance, the presence of an azomethine group in a Schiff base can be indicated by absorption bands around 1600 cm⁻¹ in FT-IR spectra and specific transitions in UV-Vis spectra chemsociety.org.ngunsri.ac.id. Shifts in these spectral signals upon complexation provide evidence of coordination to the metal center chemsociety.org.ngmdpi.com.

While specific examples of Schiff bases directly synthesized from this compound and their metal complexes are not extensively detailed in the provided snippets, the general principles and methodologies described for other amino acid and aromatic amine-based Schiff bases and their metal complexes are applicable jocpr.comresearchgate.netresearchgate.netrjptonline.org. The ability of the amine group in this compound to form an imine bond, coupled with the chelating potential when combined with the carboxylic acid group or other coordinating sites from a suitable carbonyl compound, suggests that this compound can serve as a building block for the creation of novel Schiff base ligands and their corresponding metal complexes.

Development of Alkoxybenzylidene-4'-aminocinnamic Acid Esters

The modification of this compound through the formation of ester derivatives and the incorporation of alkoxybenzylidene moieties has been explored, particularly in the context of developing materials with specific physical properties, such as liquid crystallinity.

One class of such compounds is the alkoxybenzylidene-4'-aminocinnamic acid 1-trifluoromethylalkyl esters. The synthesis and liquid crystal properties of homologues of these esters have been reported tandfonline.com. Studies involving these compounds have utilized techniques like optical and electro-optic methods, along with X-ray diffraction, to identify and characterize their phases tandfonline.com. While some compounds in this series may not exhibit liquid crystal phases, they can show crystalline polymorphism tandfonline.com.

Another related compound is 4-[(4-Methoxybenzylidene)amino]cinnamic Acid and its esters, such as the ethyl and butyl esters cenmed.com. The formation of the benzylidene part likely involves the reaction of the amino group of this compound with a methoxybenzaldehyde derivative, followed by esterification of the carboxylic acid group.

The development of these alkoxybenzylidene-4'-aminocinnamic acid esters highlights how structural modifications, such as the introduction of alkoxy chains and ester groups, can influence the bulk properties of molecules derived from this compound, leading to materials with potential applications in areas like liquid crystals tandfonline.com.

Functionalization of Polymeric Backbones with this compound Moieties

This compound (4ACA) and its derivatives have been utilized as monomers for the functionalization of polymeric backbones, leading to the development of polymers with unique properties. A notable example is the use of 4ACA photodimers, such as diaminotruxillic acid, in the synthesis of high-performance polymers like polyimides and polyamides researchgate.netacs.orgresearchgate.netacs.orgresearchgate.net.

This compound can undergo photodimerization upon ultraviolet (UV) irradiation to yield diaminotruxillic acid researchgate.net. This photodimer, which contains two amino groups and a rigid cyclobutane structure, can then be polymerized with tetracarboxylic acid dianhydrides to produce polyimides researchgate.netresearchgate.netacs.org. These biobased polyimides, derived from 4ACA, have demonstrated remarkable thermal resistance, with high 10% weight loss temperatures (T₁₀) and glass transition temperatures (T_g) researchgate.netacs.org. For instance, some biobased polyimide films derived from 4ACA photodimers have shown T₁₀ values exceeding 425 °C acs.org. Additionally, the presence of the cyclobutane structure in the main chain allows for potential cleavage by ultraviolet light, suggesting their potential use as degradable polymers researchgate.net.

Furthermore, 4ACA has been used to synthesize quaternized diamine derivatives, such as 4,4′-di(trimethylamino)-α-truxillic acid (Q4-ATA), which can then be polymerized with various diamines to obtain biopolyamides acs.orgresearchgate.net. These biopolyamides are soluble in aprotic solvents and also possess high thermal properties acs.org. The functionalization of polymers with this compound moieties, particularly through its photodimer, provides a route to create biobased materials with enhanced thermal stability and UV-responsive characteristics researchgate.netacs.orgresearchgate.netacs.org.

Polymer and Material Science Applications

Development of Bio-based High-Performance Polymers

The development of high-performance bio-based polymers is crucial for establishing a sustainable society. figshare.comacs.org 4-Aminocinnamic acid, obtainable through microbial metabolism of glucose or bioconversion of 4-aminophenylalanine, serves as a key bio-based building block for these materials. researchgate.netresearchgate.netnih.govnih.gov Its derivatives, particularly photodimers, are utilized as monomers for synthesizing advanced polymers like polyimides and polyamides. researchgate.netresearchgate.netnih.govjaist.ac.jpresearchgate.net

Bio-based polyimides synthesized from 4ACA photodimers and various tetracarboxylic acid dianhydrides have demonstrated high heat resistance and transparency. researchgate.netacs.org These materials offer a sustainable alternative to conventional polyimides, which are typically derived from petrochemicals. nih.gov

The synthesis of bio-derived polyimides often begins with the preparation of diamine monomers from this compound. A key method involves the photodimerization of 4ACA or its derivatives through [2+2] photocycloaddition. researchgate.netacs.orgjaist.ac.jp This solid-state reaction, often induced by UV irradiation, yields cyclobutane-containing diamines such as 4,4′-diamino-α-truxillic acid (4ATA) or its esters. researchgate.netacs.orgnih.govjaist.ac.jpresearchgate.net For instance, 4ACA hydrochloride powders can be irradiated with a high-pressure Hg-lamp to induce photodimerization. acs.org Selective synthesis of different isomeric photodimers, like β- and δ-type truxinic acids, can be achieved by controlling the molecular arrangements in the crystal of 4-nitrocinnamic acid derivatives before photodimerization. jaist.ac.jpacs.org These photodimers are then chemically modified into diamine monomers. jaist.ac.jp 4ATA, with its slightly bent diphenylcyclobutane core, is a common diamine monomer derived from 4ACA photodimerization. researchgate.netresearchgate.net

The synthesis of polyimides from 4ACA-derived diamines and tetracarboxylic dianhydrides typically involves a two-step process. The first step is a polycondensation reaction between the diamine and the dianhydride in an appropriate solvent, such as N,N-dimethylacetamide (DMAc), to form a poly(amic acid) (PAA). mdpi.comrsc.org The progression of this reaction can be observed by the increase in viscosity. mdpi.com The second step is the thermal imidization of the poly(amic acid). researchgate.netresearchgate.netrsc.org This involves stepwise heating at elevated temperatures (e.g., from 100 °C up to 220 °C or 250 °C) to convert the amic acid groups into imide rings, releasing water as a byproduct. researchgate.netrsc.org The degree of imidization can be monitored using techniques like proton nuclear magnetic resonance and infrared measurements, with imidization ratios reaching up to 98%. researchgate.net While thermal imidization is common, it can potentially decrease mechanical performance due to water hydrolysis of remaining PAA and void formation from water evaporation. acs.org To circumvent these issues, soluble polyimides that can be cast into films without thermal treatment are desired. acs.org

The choice of tetracarboxylic dianhydride monomer significantly influences the properties of the resulting polyimides. By varying the dianhydride structure, researchers can tailor the molecular flexibility and, consequently, the solubility and thermal behavior of the polyimides. acs.orgmdpi.comnih.gov For example, incorporating dianhydrides with bending structures, such as mellophanic dianhydride, can lead to polyimides with good solubility in organic solvents like chloroform, DMAc, and dimethyl sulfoxide (B87167). acs.org The solubility of biopolyimides has been observed to be greatly dependent on the structural flexibility (torsion energy) of the molecular repetitive units, with lower torsion energy favoring solubility. mdpi.comnih.gov

Bio-based polyimides synthesized from 4ACA photodimers and various dianhydrides have shown ultrahigh thermal resistance, with 10% weight loss temperatures (T10) exceeding 425 °C and glass transition temperatures (Tg) above 350 °C. figshare.comacs.org These values are among the highest reported for bio-based plastics. figshare.comacs.org The mechanical properties can also be influenced by the dianhydride; for instance, polyimide films from cyclobutanetetracarboxylic dianhydride have shown high flexibility with elongation at break around 10.2%. researchgate.net

Here is a table summarizing some properties of bio-based polyimides synthesized from 4ACA derived diamine and various dianhydrides:

| Dianhydride | Tg (°C) | Td10 (°C) | Solubility in DMAc |

| Pyromellitic dianhydride (PMDA) | >350 | >425 | Insoluble |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 294 | 397 | Soluble |

| 4,4′-Oxydiphthalic anhydride (B1165640) (ODPA) | 259 | 375 | Soluble |

| 3,3′,4,4′-Diphenylsulfonetetracarboxylic dianhydride (DSDA) | 278 | 386 | Soluble |

| 1,2,3,4-Cyclobutanetetracarboxylic dianhydride (CBDA) | - | ~415 | Soluble |

This compound photodimers are also valuable monomers for the synthesis of bio-derived polyamides. researchgate.netnih.govjaist.ac.jpresearchgate.net These polyamides can exhibit high transparency and mechanical strength, making them potential alternatives to conventional transparent polymers like polycarbonate. nih.govjaist.ac.jp

Quaternized derivatives of this compound photodimers have been used to synthesize cationic biopolyamides. researchgate.netacs.orgfigshare.comresearchgate.netjaist.ac.jpdntb.gov.ua For example, 4,4′-di(trimethylamino)-α-truxillic acid (Q4-ATA) is synthesized by the quaternization of 4ACA and then polymerized with various diamines. researchgate.netacs.orgfigshare.com These biopolyamides are typically soluble in aprotic solvents and possess high thermal properties, with 10% weight loss temperatures ranging from 296 to 329 °C. researchgate.netacs.orgfigshare.com An entirely bio-based cationic polyamide, PA-R4, has been developed using Q4-ATA and glucose-derived diamine, demonstrating high renewable source content (over 99%). researchgate.netacs.orgfigshare.com These cationic polyamides have shown potential in applications such as anion exchange for removing pollutants like iodide from water. researchgate.netacs.orgfigshare.com

Here is a table summarizing thermal properties of some biopolyamides from quaternized 4ACA photodimers:

| Polyamide Type | Td10 (°C) | Solubility in Aprotic Solvents |

| Polyamides from Q4-ATA and various diamines | 296–329 | Soluble |

| PA-R4 (from Q4-ATA and glucose-derived diamine) | - | Soluble |

Synthesis of Bio-derived Polyamides

Polyamides from Truxillic Acid Derivatives

Truxillic acid derivatives, specifically 4,4′-diamino-α-truxillic acid (4ATA), which is a photodimer of this compound, serve as key monomers for the synthesis of polyamides. nih.govresearchgate.netacs.orgjaist.ac.jpresearchgate.netmdpi.comacs.orgfigshare.com These polyamides are typically synthesized via polycondensation reactions involving 4ATA or its derivatives and various dicarboxylic acids or diamines. nih.govresearchgate.netacs.org For instance, polyamides have been synthesized using 4,4′-diamino-α-truxillic acid dimethyl ester as a co-monomer. mdpi.com The introduction of fluorine side chains into these polyamide structures, through the use of fluorinated truxillic acid derivatives like 4,4′-bis(trifluoroacetamido)-α-truxillic acid (ATA-F1) and 4,4′-bis(pentafluoropropionamido)-α-truxillic acid (ATA-F2), has been explored to modify their properties. nih.govmdpi.com Polyamides derived from quaternized 4ACA photodimers have also been synthesized, exhibiting solubility in aprotic solvents. acs.orgfigshare.com

Fully Bio-based Polymer Systems

A significant advantage of utilizing this compound in polymer synthesis is its potential to contribute to fully bio-based polymer systems. 4ACA can be produced from renewable resources like glucose through the metabolic engineering of microorganisms such as Escherichia coli. researchgate.netnih.govresearchgate.netfigshare.comnih.govresearchgate.netacs.orgrsc.orgnih.govjaist.ac.jpjst.go.jpresearchgate.net This bio-based origin positions 4ACA as a sustainable alternative to petroleum-based monomers in the production of high-performance polymers like polyimides and polyamides. researchgate.netnih.govresearchgate.netfigshare.comresearchgate.netjaist.ac.jpjaist.ac.jpresearchgate.net Some polyamides derived from 4ACA photodimers are highlighted as entirely bio-based, with their precursors originating solely from glucose-derived 4ACA. acs.orgfigshare.com This focus on bio-based feedstocks aligns with the increasing demand for sustainable and environmentally friendly materials.

Advanced Material Properties and Performance Characterization

Polymers derived from this compound exhibit a range of advanced material properties, making them suitable for demanding applications.

Thermal Stability of this compound-Derived Polymers

Polymers synthesized from this compound derivatives, particularly polyimides, demonstrate remarkable thermal stability. Bio-based polyimides derived from 4ACA photodimers have shown ultrahigh thermal resistance, with 10% weight loss temperatures (T10) exceeding 425 °C and glass transition temperatures (Tg) below 350 °C. researchgate.netfigshare.comresearchgate.netacs.org These values are reported to be among the highest for bio-based plastics. researchgate.netfigshare.comacs.org Some polyimides derived from the δ-type isomer of truxinic acid derivatives exhibit thermostability with a 10% weight loss temperature around 415 °C. researchgate.netacs.orgresearchgate.net Polyamides derived from 4ACA derivatives also possess high thermal resistance. Their decomposition temperatures can range from 378 to 420 °C, and some variants show glass transition temperatures between 221 and 322 °C. researchgate.net Fluorinated polyamides synthesized from 4ACA derivatives maintain heat resistance above 250 °C. nih.govmdpi.comnih.gov Poly(4AHCA), a polyamide derived from hydrogenated 4ACA, shows a Td10 of 394 °C and a Tg of 240 °C. nih.gov

Here is a table summarizing some thermal properties of polymers derived from this compound:

| Polymer Type | Derivative/Monomer Source | T10 (°C) / Td10 (°C) | Tg (°C) | Notes | Source |

| Bio-based Polyimide | 4ACA Photodimer | > 425 | < 350 | Ultrahigh thermal resistance | researchgate.netfigshare.comresearchgate.netacs.org |

| Polyimide | δ-type Truxinic Acid Derivative | ~ 415 | High thermostability | researchgate.netacs.orgresearchgate.net | |

| Bio-based PI derivatives | 4ACA | Up to 410 | High-performance characteristics | researchgate.net | |

| Polyamide | 4ACA derivatives | 378–420 | 221–322 | High heat resistance (for some variants) | researchgate.net |

| Fluorinated Polyamides | Fluorinated Truxillic Acid Derivatives from 4ACA | > 250 | > 250 | Retained heat resistance | nih.govmdpi.comnih.gov |

| Poly(4AHCA) (Polyamide from hydrogenated 4ACA) | 4-Aminohydrocinnamic acid (4AHCA) from 4ACA | 394 | 240 | High thermal properties | nih.gov |

| Soluble Biobased Polyimides | 4ACA derived diamine with various dianhydrides | 375–397 | 259–294 | Good thermal stability | mdpi.comnih.gov |

| Cationic Biopolyamides | Quaternized 4,4′-di(trimethylamino)-α-truxillic acid (Q4-ATA) | 296–329 | High thermal properties | acs.orgfigshare.com |

Optical Properties of Polymeric Materials (e.g., Transparency, Refractive Index)

Polymers derived from this compound are often noted for their favorable optical properties, particularly high transparency. Bio-based polyimide films synthesized from 4ACA photodimers exhibit excellent transparency and high refractive indices. researchgate.netfigshare.comjst.go.jpacs.org Polyamides and polyimides derived from diaminotruxillic acid are also recognized for their very high transparency. researchgate.netresearchgate.netresearchgate.net The introduction of fluorine side chains in polyamides derived from 4ACA derivatives has been shown to improve transparency and suppress yellowness. nih.govmdpi.comnih.gov Water-soluble polyimides derived from 4,4′-diamino-α-truxillate dianion also demonstrate exceptional transparency. rsc.orgresearchgate.net Specific transmittance values have been reported, such as 88% at 450 nm for some polyimides and 90% or more at 450 nm for certain fluorinated polyamides. jst.go.jpmdpi.com The refractive index of these materials is also a notable property, with values around 1.6 reported for some polyimides. jst.go.jp Furthermore, the refractive index can be controlled by forming composites with metal oxides. jaist.ac.jp

Here is a table illustrating some optical properties:

| Polymer Type | Key Feature / Modification | Transparency / Transmittance | Refractive Index | Notes | Source |

| Bio-based Polyimide Films | From 4ACA Photodimer | Excellent Transparency | High | researchgate.netfigshare.comjst.go.jpacs.org | |

| Polyamide / Polyimide | From Diaminotruxillic Acid | Very High Transparency | researchgate.netresearchgate.netresearchgate.net | ||

| Fluorinated Polyamides | Fluorine side chains (from 4ACA derivatives) | High Transparency, Low Yellowness Index | Improved transparency and suppressed yellowness | nih.govmdpi.comnih.gov | |

| Fluorinated Polyamides (Specific Example) | PA-F1a, b, c, e | ≥ 90% at 450 nm | mdpi.com | ||

| Water-soluble Polyimides | Containing 4,4′-diamino-α-truxillate dianion | Exceptional Transparency | rsc.orgresearchgate.net | ||

| Polyimide (Specific Example) | 88% at 450 nm | 1.6 | High transparency | jst.go.jp | |

| Polyamide Composites | Composited with metal oxides | Transparent | Controllable | Refractive index increases with metal oxide content | jaist.ac.jp |

Mechanical Strength and Toughness Characterization

Polymers derived from this compound also exhibit promising mechanical properties, including high strength and toughness. Bio-based polyimide films synthesized from 4ACA photodimers demonstrate high tensile strength and high Young's moduli. researchgate.netfigshare.comacs.org Some bio-based PI derivatives show tensile strength up to 98 MPa. researchgate.net Polyamides synthesized from α-type 4-aminocinnamoyl photodimer-based diamine have been reported to exhibit significantly higher mechanical strength compared to conventional transparent polymers like polycarbonate. jaist.ac.jp Polyamides derived from 4,4′-diamino-α-truxillic acid derivatives demonstrate high strain-energy density, indicating high toughness. researchgate.net Specific mechanical property values have been characterized for various polyimides and polyamides. Some bio-based polyimides have tensile strength exceeding 132 MPa. researchgate.net Young's modulus values around 10 GPa have been reported for some polyimides. jst.go.jp Bio-based polyimide/halloysite nanocomposites based on 2,5-furandicarboxylic acid showed improved tensile strength and Young's modulus compared to pure bio-based polyimide. mdpi.com

Here is a table presenting some mechanical properties:

| Polymer Type | Derivative/Composition | Tensile Strength (MPa) | Young's Modulus (GPa) | Strain-Energy Density | Notes | Source |

| Bio-based Polyimide Films | From 4ACA Photodimer | High | High | researchgate.netfigshare.comacs.org | ||

| Bio-based PI derivatives | 4ACA | Up to 98 | High-performance characteristics | researchgate.net | ||

| Polyamide | From α-type 4-aminocinnamoyl photodimer-based diamine | Much Higher than PC | Higher mechanical strength than polycarbonate | jaist.ac.jp | ||

| Polyamides | From 4,4′-diamino-α-truxillic acid derivatives | High | High toughness | researchgate.net | ||

| Bio-based Polyimides | > 132 | Ultrahigh performance | researchgate.net | |||

| Polyimide (Specific Example) | 10 | High strength | jst.go.jp | |||

| Bio-based Polyimide/Halloysite Nanocomposite | Based on 2,5-furandicarboxylic acid with 1% HNTs | 108.85 | 2.29 | Improved mechanical properties | mdpi.com | |

| Bio-based Polyimide (Pure) | Based on 2,5-furandicarboxylic acid | 79.02 | 1.308 | Baseline for comparison | mdpi.com | |

| Soluble Biobased Polyimides | From 4ACA derived diamine with cyclobutanetetracarboxylic dianhydride | High flexibility (10.2% elongation at break) | researchgate.net |

Solubility Behavior of Bio-derived Polyimides and Polyamides

Controlling the solubility of bio-derived polyimides and polyamides is crucial for their processing and application. While traditional aromatic polyimides are often insoluble, modifications to the structure of this compound-derived polymers can impart solubility. Some polyimides derived from 4ACA photodimers, particularly those utilizing diamines with bending structures like the δ-type truxinic acid derivative, exhibit solubility in various organic solvents including N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and even tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.netjaist.ac.jpresearchgate.netacs.orgresearchgate.netmdpi.comnih.gov The solubility is influenced by the choice of dianhydride and the flexibility or bending nature introduced into the polymer backbone. researchgate.netacs.orgmdpi.com

Furthermore, water solubility can be achieved. Modifying the carboxylic acid side chains of polyimides or through alkali metal saltation of the carboxylic acid groups can render them water-soluble. researchgate.netrsc.orgnih.govjaist.ac.jpjaist.ac.jpresearchgate.netresearchgate.net For example, polyimides containing 4,4′-diamino-α-truxillate dianion units are intrinsically water-soluble and can be processed from aqueous solutions. rsc.orgresearchgate.net These water-soluble films can subsequently be made insoluble through post-treatment with weak acid or multivalent metal ions. rsc.orgjaist.ac.jpresearchgate.net Some polyamides derived from quaternized 4ACA photodimers are soluble in aprotic solvents. acs.orgfigshare.com Controlling solubility allows for diverse processing techniques and expands the potential applications of these bio-based materials.

Here is a table summarizing solubility characteristics:

| Polymer Type | Derivative/Modification | Solubility | Notes | Source |

| Polyimides | From 4ACA photodimers (with bending structures) | Soluble in organic solvents (NMP, DMAc, DMF, DMSO, sometimes THF) | Solubility depends on dianhydride and structural flexibility | researchgate.netresearchgate.netjaist.ac.jpresearchgate.netacs.orgresearchgate.netmdpi.comnih.gov |

| Polyimides | With modified carboxylic acid side chains | Water-soluble | Achieved through modification or saltation | researchgate.netrsc.orgnih.govjaist.ac.jpjaist.ac.jpresearchgate.netresearchgate.net |

| Polyimides | Containing 4,4′-diamino-α-truxillate dianion | Intrinsically water-soluble | Processed from aqueous solutions, can be made insoluble post-treatment | rsc.orgresearchgate.net |

| Polyamides | From quaternized 4ACA photodimers | Soluble in aprotic solvents | acs.orgfigshare.com | |

| Water-soluble Polyamide | Methyl esters in side chains hydrolyzed by alkali | Water-soluble | Further insolubilization with divalent metal ions | jaist.ac.jp |

Photoirradiation Stability and Degradability

Polymers derived from this compound, particularly polyimides and polyamides, have shown interesting properties related to photoirradiation stability and degradability. Bio-derived polyimides synthesized using microorganism-derived this compound have demonstrated high thermal resistance and transparency researchgate.netresearchgate.net. The stability of these polyimides under photoirradiation has been systematically investigated using techniques such as infrared spectroscopy (IR), solid-state nuclear magnetic resonance (NMR), and tensile tests researchgate.net. Studies have found that these bio-derived polyimides can maintain their stability for several hundred hours under photoirradiation. However, prolonged radiation can lead to deterioration, affecting the imide ring and the tertiary carbon of the cyclobutane (B1203170) ring, and resulting in the formation of carbonyl species as oxidation products researchgate.net.

The presence of the cyclobutane ring in polymers derived from the photodimerization of this compound offers a mechanism for photodegradability. This cyclobutane structure can be cleaved by ultraviolet irradiation, suggesting their potential use as degradable polymers researchgate.net. This photodegradable characteristic, combined with high heat resistance and transparency, makes such polymers promising for applications where controlled degradation upon UV exposure is desired researchgate.net.

Functional Material Applications

Applications in Electronic Devices

Bio-based polyimides derived from this compound photodimers are being explored for applications in electronic devices, particularly in flexible electronics researchgate.net. These materials exhibit high thermal resistance, with 10% weight loss temperatures exceeding 425 °C, and glass transition temperatures above 350 °C, which are notable properties for bio-based plastics researchgate.netacs.org. The potential application of bio-based polyimides in electronic devices contributes to the development of a sustainable economy researchgate.net. Research highlights the development of thermoelectrically superior and highly transparent bio-derived polyimides using microorganism-derived this compound researchgate.net. These materials can serve as substrates and dielectrics in flexible organic field-effect transistors (OFETs), demonstrating compatible and stable performance even after thermal stress and bending cycles researchgate.net.

Development of Degradable Polymers

This compound and its derivatives, particularly their photodimers (truxillic and truxinic acids), are valuable building blocks for developing degradable polymers researchgate.netjaist.ac.jp. The photodimerization of this compound derivatives can yield different isomeric dimers with unique structural characteristics, including a photodegradable cyclobutane ring jaist.ac.jp. Polymers synthesized from these photodimers, such as polyamides and polyimides, can exhibit photodegradability upon UV light irradiation due to the cleavage of the cyclobutane units in the polymer backbone researchgate.netjaist.ac.jp. This property is significant for developing eco-friendly and high-performance materials with controlled degradation profiles jaist.ac.jp.

Anion-Exchange Materials for Pollution Remediation

Cationic biopolyamides synthesized from quaternized this compound photodimers have shown promise as anion-exchange materials for pollution remediation, specifically for removing iodide (I⁻) from water researchgate.netacs.orgresearchgate.net. A multifunctional monomer, 4,4'-di(trimethylamino)-α-truxillic acid (Q4-ATA), is synthesized by the quaternization of this compound and then polymerized with various diamines to obtain these biopolyamides researchgate.netacs.orgresearchgate.net. These cationic biopolyamides exhibit high thermal properties, with 10% weight loss temperatures ranging from 296 to 329 °C researchgate.netacs.orgresearchgate.net. Their anion-exchange ability has been demonstrated in the removal of iodide ions from water, showing over 80% adsorption of 10 mg/L initial I⁻ concentration at 90 °C with a 120-minute equilibrium time researchgate.netacs.orgresearchgate.net. The effectiveness of these materials in performing stable anion-exchange processes under various conditions makes them a sustainable and promising system for anionic pollution remediation in water researchgate.netacs.orgresearchgate.net.

Adhesive Materials

Cinnamic acid derivatives, including this compound, have been explored in the development of adhesive materials. Modified olefin resin compositions containing an aromatic group-containing polymer such as a polyester (B1180765) and a carbon-to-carbon chain resin component with a cinnamic acid ester group in the side chain can function as adhesives, showing strong bonding force to chlorine-containing polymers or aromatic group-containing polymers google.com. The introduction of the carbonyl group to a benzene (B151609) nucleus-containing compound, such as p-aminocinnamic acid, through reaction with a modified polyolefin type polymer can impart adhesiveness google.com. Research on mussel-mimetic adhesive materials has also involved derivatives of cinnamic acid, highlighting the potential for developing high-performance, eco-friendly adhesives with photodegradability jaist.ac.jpjst.go.jp.

Organic Semiconductors and Liquid Crystals

This compound derivatives have been investigated for their potential in organic semiconductors and liquid crystals researchgate.netresearchgate.net. The extended system of conjugated double bonds in cinnamic acids and their esters makes them suitable for applications in non-linear optics and optoelectronics mdpi.com. Some derivatives of this compound have been synthesized and studied for their liquid crystalline properties researchgate.net. For instance, the synthesis of homologues of 4-alkoxybenzylidene-4'-aminocinnamic acid 1-trifluoromethylalkyl esters has been reported, and their mesomorphic properties investigated researchgate.net. While research on organic semiconductors and liquid crystals is broad, compounds related to this compound fit within the scope of materials being explored for these applications due to their structural characteristics that can influence charge transport and liquid crystalline behavior tuwien.ac.atwat.edu.pl.

Antimicrobial Cellulose (B213188) Fibers

Cellulose materials inherently lack antibacterial properties, which restricts their use in applications such as medical textiles and food packaging where microbial resistance is crucial. x-mol.netresearchgate.net To address this limitation, researchers have explored methods to endow cellulose fibers with antimicrobial functionality. A promising strategy involves chemically modifying cellulose fibers by grafting antimicrobial agents onto their structure. x-mol.netresearchgate.net

One such approach utilizes this compound to create antibacterial cellulose-based materials through a simple and environmentally friendly method. x-mol.netresearchgate.net This process typically involves an initial modification of cellulose fibers (CFs) using sodium periodate (B1199274) (NaIO₄) to produce dialdehyde (B1249045) cellulose fibers (DCFs). x-mol.netresearchgate.net The dialdehyde groups on the modified cellulose then serve as reaction sites for the chemical grafting of this compound via a Schiff base reaction. x-mol.netresearchgate.net This grafting process yields this compound-modified DCFs, often referred to as C-DCFs. x-mol.net

Detailed research findings have demonstrated the effectiveness of this compound-modified cellulose fibers against common bacteria. Studies have shown that C-DCFs exhibit excellent antibacterial activity against both Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). x-mol.netresearchgate.net Inhibition ratios exceeding 99.6% for S. aureus and 99.0% for E. coli have been reported for these modified fibers. x-mol.netresearchgate.net

Furthermore, the antibacterial efficacy of C-DCFs has been shown to be long-lasting. Modified fibers maintained a high antibacterial ratio of 99% even after two months of exposure to the air environment. x-mol.netresearchgate.net This sustained activity suggests that grafting this compound provides robust and durable antimicrobial properties to cellulose fibers, making them advantageous for relevant applications. x-mol.netresearchgate.net

The grafting strategy is considered efficient, green, and easy to implement in both the work-up stage and purification, aligning with principles of green chemistry. x-mol.netresearchgate.net

Antibacterial Activity of this compound Modified Cellulose Fibers

| Bacterial Strain | Inhibition Ratio (%) |

| Staphylococcus aureus | > 99.6 |

| Escherichia coli | > 99.0 |

Data based on research findings on this compound-modified dialdehyde cellulose fibers (C-DCFs). x-mol.netresearchgate.net

The intrinsic antimicrobial properties of this compound itself contribute to the effectiveness of the modified fibers. Studies on this compound have reported inhibitory activity against B. subtilis and E. coli with specific Minimum Inhibitory Concentration (MIC) values. mdpi.com

Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µM) |

| B. subtilis | 602 |

| E. coli | 708 |

Data based on studies of this compound. mdpi.com

The successful grafting of this compound onto the pre-treated cellulose fibers via Schiff base formation is a key aspect of achieving these enhanced antimicrobial characteristics. x-mol.netresearchgate.net This chemical modification provides a stable linkage for the antimicrobial agent, preventing leaching and enabling long-term effectiveness. x-mol.netresearchgate.net

Interactions with Biological Systems and Mechanistic Studies

Enzyme Inhibition and Modulation

The ability of 4-aminocinnamic acid and its derivatives to inhibit or modulate enzyme activity has been a subject of scientific inquiry. These interactions are crucial for understanding potential biological roles and therapeutic applications.

Interaction with Peptidylglycine α-Hydroxylating Monooxygenase (PHM)

Peptidylglycine α-hydroxylating monooxygenase (PHM) is a domain of the bifunctional enzyme peptidylglycine α-amidating monooxygenase (PAM). PHM catalyzes the crucial first step in the biosynthesis of α-amidated peptides, which are important signaling molecules. This step involves the copper-, ascorbate-, and O2-dependent hydroxylation of a glycine-extended peptide precursor. nih.govuniprot.orguniprot.orgnih.gov

Studies have shown that cinnamic acid and its analogs, including this compound, can act as inhibitors or inactivators of PHM. nih.govtandfonline.com

The binding affinity of this compound and its derivatives to PHM has been investigated through steady-state inhibition studies. These studies determine the inhibition constant (KI), which reflects the affinity of the inhibitor for the enzyme.

Decoration of the phenyl ring of cinnamate (B1238496) with substituent groups results in changes in the affinity of PHM for the cinnamate derivative. nih.govtandfonline.com this compound binds to PHM with greater affinity than cinnamate. nih.govtandfonline.com For instance, the observed inhibition constant (KI,obs) for this compound was reported as 0.5 ± 0.06 mM, compared to 4 ± 0.2 mM for cinnamic acid. nih.gov A derivative, N-dansyl-4-aminocinnamic acid, showed a significantly tighter binding affinity with a KI,obs of 0.01 ± 0.001 mM. nih.govtandfonline.com This suggests that modifications to the amino group can significantly impact binding. The relatively tight binding of N-dansyl-4-aminocinnamic acid to PHM may be due to the interaction of the N,N-dimethyl-1-naphthylamine moiety of the dansyl group with a hydrophobic pocket in PHM, consistent with structure-activity studies indicating that peptide substrates with a hydrophobic amino acid in the penultimate position have higher binding. nih.govtandfonline.com

The differences in PHM affinity observed for these compounds are likely related to variations in interactions between the substituent group on the phenyl ring and amino acid residues in the active site. nih.govtandfonline.com Modeling results suggest that the carboxylate moiety of cinnamate interacts with arginine-240 in the PHM active site, similar to the C-terminus of peptide substrates. nih.gov

Here is a table summarizing the binding affinities (KI,obs) of cinnamic acid and some analogs to PHM:

| Compound | KI,obs (mM) |

| Cinnamic acid | 4 ± 0.2 |

| This compound | 0.5 ± 0.06 |

| N-Dansyl-4-aminocinnamic acid | 0.01 ± 0.001 |

| 2-Trifluoromethylcinnamic acid | 0.2 ± 0.02 |

| 3,4-Methylenedioxycinnamic acid | 0.3 ± 0.04 |

| 4-Nitrocinnamic acid | 0.6 ± 0.04 |

| Phenylpropiolic acid | 2 ± 0.3 |

| N,N-Dimethyl-4-aminocinnamic acid | ~4 |

| Urocanic acid | 10 |

Investigations have been conducted to determine if the inactivation of PHM by cinnamic acid analogs, including this compound, involves covalent modification of the enzyme.

Incubation of PHM with either [14C]-cinnamate or N-dansyl-4-aminocinnamic acid resulted in inactive enzyme that was not labeled. nih.gov Comparison of trypsin-digested cinnamate-inactivated enzyme to control enzyme by MALDI-TOF showed no differences between the samples. nih.gov These findings suggest that inactivated PHM was not covalently modified by an unlabeled fragment from either of these olefins. nih.gov This indicates that upon inactivation, the phenyl ring of [14C]-cinnamate or N-dansyl-4-aminocinnamic acid was not lost in a manner that would result in modified PHM without the incorporation of the 14C or the dansyl group. nih.gov

The mechanism of inactivation by cinnamates is suggested to involve the formation of a vinyl radical. nih.gov This is related to the irreversible inactivation of PHM by other compounds like trans-benzoylacrylate and trans-4-phenyl-3-butenoate (PBA), where PBA inactivation is proposed to occur via the formation of an allylic radical. nih.gov

Binding Affinity Studies

Myeloperoxidase (MPO) Inhibitory Activity of Related Derivatives

Myeloperoxidase (MPO) is an enzyme found in human neutrophils that plays a key role in the innate immune response by producing hypochlorous acid (HOCl), a strong oxidant. researchgate.netnih.govdntb.gov.uadntb.gov.ua While essential for defense, excessive MPO activity and the resulting production of reactive oxygen species (ROS) are implicated in chronic diseases. researchgate.netnih.gov

Research has explored the MPO inhibitory activity of hydroxy-amino-cinnamic acid derivatives. researchgate.netnih.govdntb.gov.uaportlandpress.com These compounds have garnered interest as potential therapeutic agents due to their antioxidant and anti-inflammatory properties. researchgate.netportlandpress.comnih.govdntb.gov.uaresearchgate.net

Studies on hydroxy-amino-cinnamic acid derivatives have provided insights into the structural features that contribute to their MPO inhibitory activity. researchgate.netnih.govdntb.gov.uaportlandpress.com Two such derivatives, (E)-(5-chloro-2-hydroxy)-α-aminocinnamic acid (compound 2c) and (E)-(2,4-dihydroxy)-α-aminocinnamic acid (compound 2f), have been reported as MPO inhibitors. researchgate.netportlandpress.comnih.govdntb.gov.uaresearchgate.netresearcher.life

Compound 2f, with two hydroxyl groups on the aromatic ring, demonstrated better inhibitory effects on MPO peroxidation activity compared to compound 2c and the reference compound 5-aminosalicylic acid (5-ASA) in a rat model of ulcerative colitis. researchgate.netportlandpress.comnih.govdntb.gov.uaresearchgate.net This suggests that the presence and position of hydroxyl groups on the phenyl ring are important for MPO inhibition. The two hydroxyl groups in compound 2f are thought to contribute electron-donating properties and better resonance structures, which may enhance its activity. portlandpress.com

In vitro studies evaluating the MPO peroxidation inhibitory activity of a series of (E)-2-hydroxy-α-aminocinnamic acids showed varying degrees of inhibition at a concentration of 100 µM. researchgate.net For example, compound 2f inhibited peroxidation activity by 63.0 ± 1.5%, while compound 2c inhibited it by 40.5 ± 4.4%. researchgate.netportlandpress.com

Docking calculations for (E)-2-hydroxy-α-aminocinnamic acids suggest that both the amino and carboxylic acid groups of the α-aminopropenoic acid arm are structural requirements for anchoring within the distal cavity of the MPO active site. nih.govdntb.gov.ua

Here is a table showing the MPO peroxidation inhibition percentages for some hydroxy-amino-cinnamic acid derivatives and 5-ASA at 100 µM:

| Compound | MPO Peroxidation Inhibition (%) |

| 5-ASA | 74.4 ± 2.9 |

| Compound 2a | 54.4 ± 3.1 |

| Compound 2b | 48.4 ± 4.1 |

| Compound 2c | 40.5 ± 4.4 |

| Compound 2d | 4.3 ± 0.1 |

| Compound 2e | 79.7 ± 6.6 |

| Compound 2f | 63.0 ± 1.5 |

| Compound 2g | 33.0 ± 1.1 |

| Compound 2h | 77.1 ± 3.9 |

| Compound 2i | 19.6 ± 0.1 |

| Compound 2j | 38.3 ± 0.1 |

Hydroxy-amino-cinnamic acid derivatives exhibit antioxidant properties, which contribute to their ability to modulate enzyme activity, particularly in the context of MPO. researchgate.netnih.govdntb.gov.uaportlandpress.comnih.govdntb.gov.uaresearchgate.net These compounds can act as radical scavengers, reducing the presence of reactive oxygen species generated by MPO activity. nih.govdntb.gov.uaportlandpress.com

The antioxidant activity of these derivatives is linked to their chemical structure, particularly the presence of hydroxyl groups on the aromatic ring. researchgate.netnih.govdntb.gov.uaportlandpress.comresearchgate.net These groups can donate electrons, which helps in the delocalization of radicals and their stabilization. portlandpress.comresearchgate.net For example, compound 2f showed significant radical scavenging activity in DPPH and ABTS assays. portlandpress.com

The protective effect of compound 2f in an ulcerative colitis model was attributed to its ability to inhibit MPO activity and its antioxidant activity. portlandpress.comnih.govdntb.gov.uaresearchgate.net By reducing oxidative stress, these compounds can mitigate the damage caused by excessive MPO-generated oxidants, thereby indirectly modulating the inflammatory response associated with MPO activity. researchgate.netnih.govdntb.gov.uaportlandpress.comnih.govdntb.gov.uaresearchgate.net

Hydroxycinnamic acid derivatives, as a class of phenolic acids, are known for their antioxidant and anti-inflammatory activities, which involve minimizing oxidative damage and potentially regulating the expression of antioxidant genes and biochemical pathways. researchgate.net

Structure-Activity Relationships for MPO Inhibition

Antimicrobial Research

This compound has been investigated for its potential as an antimicrobial agent. lookchem.com Studies indicate that cinnamic acid derivatives, including 4-ACA, possess mild antimicrobial properties. frontiersin.orgnih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Organisms

This compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. Specifically, it has shown activity against Bacillus subtilis and Escherichia coli. mdpi.compsu.eduresearchgate.net In one study, this compound exhibited minimum inhibitory concentration (MIC) values of 602 µM against B. subtilis and 708 µM against E. coli. mdpi.compsu.eduresearchgate.net

Furthermore, this compound has been chemically grafted onto cellulose (B213188) fibers, resulting in materials with enhanced antibacterial properties. x-mol.net These modified cellulose fibers demonstrated excellent antibacterial activity against Staphylococcus aureus and E. coli, with inhibition ratios exceeding 99.6% and 99.0%, respectively. x-mol.netresearchgate.net This modified material also maintained its antibacterial effectiveness over an extended period. x-mol.netresearchgate.net

Antifungal Activity

While research has focused on the antibacterial aspects of this compound, information specifically detailing its direct antifungal activity is less prevalent in the provided search results. However, related cinnamic acid derivatives have shown antifungal effects against species like Aspergillus niger and Candida albicans. mdpi.compsu.edu The cinnamic skeleton is considered a scaffold with potential against both bacteria and fungi. psu.edunih.gov

Biofilm Inhibition Studies

This compound and its derivatives have been explored for their ability to inhibit biofilm formation, a key mechanism of microbial resistance. frontiersin.orgnih.gov Zinc(II) complexes incorporating this compound have demonstrated inhibition of biofilm growth against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. frontiersin.orgnih.govnih.govfrontiersin.org

Studies on related compounds like 4-hydroxycinnamic acid (p-coumaric acid) have shown significant anti-biofilm activity against Streptococcus mutans, reducing biofilm formation and extracellular polymeric substance production. nih.govbiorxiv.org While this is not directly this compound, it suggests the potential for the cinnamic acid scaffold to possess anti-biofilm properties.

Synergistic Effects with Metal Ions (e.g., Zinc(II) Complexes)

Combining this compound with metal ions, such as zinc(II), can lead to coordination compounds with enhanced antimicrobial activity compared to the organic ligand alone. frontiersin.orgnih.govnih.gov Zinc(II) complexes formed with this compound, such as the 0D complex [Zn(4-AC)₂(H₂O)₂] and various coordination polymers and MOFs, have shown very good planktonic cell killing and biofilm inhibition against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. frontiersin.orgnih.govnih.gov This synergistic effect is attributed to the inherent antibacterial nature of the metal cation combined with the antimicrobial properties of the aminocinnamic acid ligand. frontiersin.orgnih.govnih.gov

Structural Determinants of Antimicrobial Potency

Research into the structural determinants of antimicrobial activity among cinnamic acid derivatives suggests that the substitution pattern on the phenyl ring significantly influences activity. plos.org While specific detailed structure-activity relationship (SAR) studies focusing solely on this compound are limited in the provided results, comparisons with other substituted cinnamic acids offer insights. For instance, the position of functional groups, such as nitro groups in nitrocinnamic acid isomers, impacts activity. mdpi.compsu.eduresearchgate.netnih.gov The cinnamic acid scaffold itself is considered responsible for anti-biofilm performance in related compounds like zosteric acid derivatives, with the presence of a carboxylate anion and the conjugated aromatic system being instrumental. plos.org Further research is needed to fully elucidate the specific structural features of this compound that contribute to its antimicrobial potency.

Chromophore Interactions in Photoactive Proteins (e.g., Photoactive Yellow Protein, PYP)

While this compound is structurally related to the chromophore found in Photoactive Yellow Protein (PYP), it is not the native chromophore. The native chromophore of PYP, a blue-light photoreceptor found in Halorhodospira halophila, is 4-hydroxycinnamic acid (p-coumaric acid). uniprot.orgrsc.orgresearchgate.netnih.govuva.nlresearchgate.net This chromophore is covalently bound to a cysteine residue (Cys69) via a thioester linkage. uniprot.orgresearchgate.netnih.govuva.nl

Studies involving the reconstitution of apo-PYP with various chromophore analogs have included this compound. uva.nluva.nl These studies help to understand how modifications to the chromophore structure affect the protein's properties and photocycle. While this compound has been used in such hybrid PYP studies, its interaction and effect on the photocycle would differ from the native 4-hydroxycinnamic acid due to the difference in the functional group at the para position. uva.nluva.nl The absorption maximum of the hybrid containing this compound was observed to be different from that reported for the wild-type chromophore. uva.nl

Data Table: Antibacterial Activity of this compound

| Compound | Organism | MIC (µM) |

| This compound | Bacillus subtilis | 602 |

| This compound | Escherichia coli | 708 |

Data Table: Antibacterial Activity of this compound-Modified Cellulose Fibers

| Material | Organism | Inhibition Ratio (%) |

| This compound-modified cellulose fibers | Staphylococcus aureus | > 99.6 |

| This compound-modified cellulose fibers | Escherichia coli | > 99.0 |

Computational Chemistry and Theoretical Modeling

Molecular Structure and Conformation Analysis

Understanding the molecular structure and preferred conformations of 4-aminocinnamic acid is crucial for predicting its reactivity and material properties. Computational methods allow for the detailed analysis of its geometry and flexibility.

Density Functional Theory (DFT) for Photodimer Geometries

DFT calculations have been instrumental in determining the structures of the photodimers formed from this compound derivatives. Specifically, DFT has been used to reveal the unique bending angles present in different isomeric photodimers, such as the β- and δ-types jaist.ac.jp. For instance, DFT calculations have shown that β-type photodimers possess a bending angle of approximately 70°, while δ-type photodimers exhibit a bending angle of around 101° jaist.ac.jpacs.org. These distinct angles arise from the specific molecular arrangements in the crystal lattice that dictate the outcome of the solid-state photodimerization jaist.ac.jp.

DFT simulations have also assisted in interpreting experimental data, such as low-wavenumber Raman investigations of the single-crystal-to-single-crystal photodimerization of this compound salts. These calculations help to clarify spectral signatures and correlate the dynamics of the monomer and dimer systems during the transformation chemistryviews.orgresearchgate.netnih.gov.

Structural Flexibility and Torsion Energy Calculations

The structural flexibility of this compound derivatives, particularly the ability of different parts of the molecule to rotate around bonds (torsion), significantly influences their properties, including solubility and the characteristics of polymers derived from them nih.govmdpi.com. Torsion energy calculations are employed to quantify the energy barriers associated with these rotations, providing insights into the molecule's conformational landscape. Studies on biopolyimides synthesized from this compound dimers have shown that the solubility of these polymers is greatly dependent upon their structural flexibility, which can be related to torsion energy nih.govmdpi.comresearchgate.net. Flexible structures, often associated with lower torsion energy barriers for certain rotations, tend to facilitate greater solubility nih.gov.

Electronic Properties and Spectroscopic Simulations

Computational methods are valuable for predicting and analyzing the electronic properties of this compound, which are directly related to its spectroscopic behavior, particularly its absorption and emission characteristics.

Electronic Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate the electronic absorption and emission spectra of organic molecules like this compound. These calculations can predict the wavelengths and intensities of electronic transitions, providing a theoretical basis for experimental UV-Vis and fluorescence spectroscopy data mdpi.com. Studies on cinnamic acids, including this compound, have utilized quantum chemical calculations to understand the effect of solvent and protonation state on their UV absorption spectra . The electronic transitions, often described as transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), are influenced by the molecular structure and the surrounding environment .

While direct spectroscopic simulations specifically for this compound's absorption and emission are mentioned in the context of related compounds or general cinnamic acids mdpi.comuomustansiriyah.edu.iqelifesciences.orgresearchgate.net, the principle applies to this compound itself, given its structural similarity to other cinnamic acid derivatives studied computationally.

Analysis of Electronic Density Distribution

The distribution of electron density within a molecule provides fundamental information about its chemical bonding, reactivity, and interactions. Computational methods allow for the visualization and analysis of electronic density. For this compound, the electron-donating nature of the amino group significantly influences the electronic density distribution, particularly within the conjugated π system encompassing the phenyl ring and the acrylic acid moiety mdpi.com. Analysis of electron density can help understand the molecule's polarity, potential sites for electrophilic or nucleophilic attack, and how electron delocalization affects its spectroscopic and chemical properties nih.gov. Studies on related compounds, such as Schiff's bases derived from aminocinnamic acids, have illustrated how electron density distribution changes with protonation state and its impact on electronic spectra researchgate.net.

Reaction Mechanism Studies and Kinetics

Computational chemistry is a powerful tool for investigating reaction mechanisms and kinetics, providing detailed insights into the steps involved in a chemical transformation and their associated energy barriers. For this compound, a key reaction of interest is its solid-state [2+2] photodimerization.

Computational studies, often employing DFT, are used to explore the potential energy surfaces of these reactions, identify transition states, and calculate activation energies nih.gov. This helps to elucidate why certain photodimers are selectively formed depending on the crystal packing of the monomer jaist.ac.jp. For example, DFT calculations have been used in conjunction with experimental techniques like Raman spectroscopy to study the single-crystal-to-single-crystal photodimerization of this compound salts, providing a theoretical understanding of the lattice dynamics during the reaction chemistryviews.orgresearchgate.netnih.gov. While detailed kinetic studies specifically focused on the computational modeling of this compound photodimerization kinetics were not extensively detailed in the search results, computational methods are generally applicable to determining reaction rates based on calculated energy barriers and transition state properties nih.gov.

Furthermore, computational studies on the reactions of aminocinnamic acids with metal ions to form coordination polymers and MOFs also involve theoretical analysis of the coordination environment and bonding, which implicitly relates to reaction mechanisms and the resulting structures frontiersin.org.

Compound Information Table

| Compound Name | PubChem CID |

| This compound | 1549514 |

| This compound hydrochloride | 6504402 |

| p-Aminocinnamic acid | 1549514 |

Data Tables

Based on the search results, a specific data table on calculated bending angles of photodimers can be presented:

| Photodimer Type | Calculated Bending Angle (°) | Method | Source |

| β-type | 70 | DFT | jaist.ac.jpacs.org |

| δ-type | 101 | DFT | jaist.ac.jpacs.org |

Another potential data point relates to electronic transitions from spectroscopic simulations, although specific values for this compound were not explicitly found, general trends for cinnamic acids were mentioned. For example, for neutral E-cinnamic acids, the most probable electronic transition is from S0 to S1, with a certain oscillator strength .

| Species (Example from literature on Cinnamic Acids) | Transition | Oscillator Strength |

| Neutral E-cinnamic acid | S0 to S1 | 0.64 |